N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 782469-25-4
VCID: VC18779263
InChI: InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23)
SMILES:
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

CAS No.: 782469-25-4

Cat. No.: VC18779263

Molecular Formula: C18H15N3O3

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide - 782469-25-4

Specification

CAS No. 782469-25-4
Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
IUPAC Name N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide
Standard InChI InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23)
Standard InChI Key DPEVPOFLXITBAE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Features

N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide (systematic IUPAC name: N'-[(4-methoxyphenyl)carbonyl]quinoline-2-carbohydrazide) is a quinoline derivative functionalized with a carbohydrazide group at position 2 and a 4-methoxybenzoyl substituent on the hydrazide nitrogen. The molecule comprises:

  • A quinoline core, a bicyclic aromatic system known for its electron-deficient properties and bioisosteric compatibility with nucleic acids .

  • A carbohydrazide linker (-CONH-NH-), which enhances hydrogen-bonding capacity and metal-chelating potential .

  • A 4-methoxybenzoyl group, introducing electron-donating methoxy substituents that modulate solubility and pharmacokinetic properties .

The methoxy group at the para position of the benzoyl moiety contributes to steric and electronic effects, potentially influencing binding interactions in biological systems .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide follows a modular approach, as demonstrated in analogous quinoline carbohydrazide syntheses :

  • Formation of Quinoline-2-Carboxylic Acid:
    The Pfitzinger reaction between isatin and 4-bromoacetophenone under basic conditions yields 2-(4-bromophenyl)quinoline-4-carboxylic acid . For the target compound, substitution at position 2 requires alternative starting materials, such as 2-quinolinecarboxylic acid derivatives.

  • Esterification and Hydrazide Formation:
    The carboxylic acid is converted to its ethyl ester via refluxing with ethanol and sulfuric acid . Subsequent treatment with hydrazine hydrate produces the carbohydrazide intermediate (quinoline-2-carbohydrazide) .

  • Acylation with 4-Methoxybenzoyl Chloride:
    The key step involves reacting quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride in dioxane or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) . This nucleophilic acyl substitution introduces the 4-methoxybenzoyl group, yielding the final product.

Representative Reaction Scheme:

Quinoline-2-carbohydrazide+4-Methoxybenzoyl chlorideBase, DMFN’-(4-Methoxybenzoyl)quinoline-2-carbohydrazide\text{Quinoline-2-carbohydrazide} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Base, DMF}} \text{N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide}

Optimization and Yield Considerations

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates .

  • Temperature: Reactions typically proceed at room temperature or under mild reflux (60–80°C) .

  • Purification: Crystallization from ethanol or ethyl acetate yields pure product, with reported yields of 70–85% for analogous compounds .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide (based on analogous structures ):

  • NH Stretching: 3280–3300 cm⁻¹ (hydrazide NH).

  • C=O Stretching: 1647–1660 cm⁻¹ (amide I band).

  • C=N Stretching: 1580–1620 cm⁻¹ (quinoline ring).

  • OCH₃ Symmetric Stretching: 2830–2950 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆)

Signal (δ, ppm)MultiplicityIntegrationAssignment
3.72Singlet3HOCH₃
7.12–7.15Doublet2HBenzoyl H-3, H-5
7.65–7.78Multiplet4HQuinoline H-6, H-7, H-8
8.05–8.22Multiplet3HQuinoline H-5, Benzoyl H-2, H-6
8.95Singlet1HHydrazide NH
10.59Singlet1HAmide NH

Data inferred from structurally related compounds .

¹³C NMR (100 MHz, DMSO-d₆)

  • Quinoline Core: 122–150 ppm (aromatic carbons).

  • Carbohydrazide C=O: 163–165 ppm.

  • Benzoyl C=O: 167–169 ppm.

  • OCH₃: 55–56 ppm.

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